molecular formula C11H14F3NS B13948374 N-isopropyl-3-(methylthio)-N-(trifluoromethyl)aniline

N-isopropyl-3-(methylthio)-N-(trifluoromethyl)aniline

Cat. No.: B13948374
M. Wt: 249.30 g/mol
InChI Key: PNRIKIUCIXMSLV-UHFFFAOYSA-N
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Description

N-isopropyl-3-(methylthio)-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which includes an isopropyl group, a methylthio group, and a trifluoromethyl group attached to the aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-(methylthio)-N-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with isopropyl halide to introduce the isopropyl group.

    Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-(methylthio)-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-isopropyl-3-(methylthio)-N-(trifluoromethyl)aniline has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(methylthio)-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-3-(methylthio)aniline: Lacks the trifluoromethyl group.

    N-isopropyl-3-(trifluoromethyl)aniline: Lacks the methylthio group.

    N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline: Has a methyl group instead of an isopropyl group.

Uniqueness

N-isopropyl-3-(methylthio)-N-(trifluoromethyl)aniline is unique due to the presence of both the methylthio and trifluoromethyl groups, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and ability to enhance metabolic stability, making this compound distinct from its analogs.

Properties

Molecular Formula

C11H14F3NS

Molecular Weight

249.30 g/mol

IUPAC Name

3-methylsulfanyl-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3NS/c1-8(2)15(11(12,13)14)9-5-4-6-10(7-9)16-3/h4-8H,1-3H3

InChI Key

PNRIKIUCIXMSLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=CC=C1)SC)C(F)(F)F

Origin of Product

United States

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